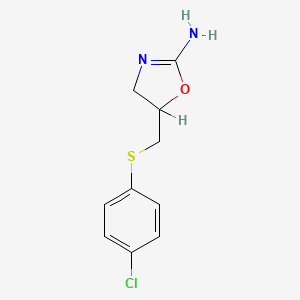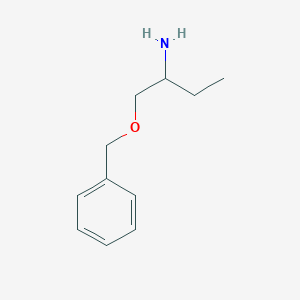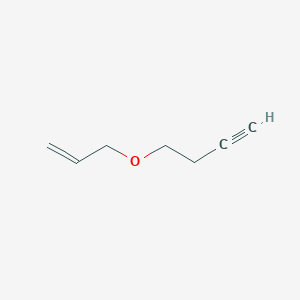
1-Butyne, 4-(2-propenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyne, 4-(2-propenyloxy)- is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 1-Butyne, 4-(2-propenyloxy)- can be achieved through several synthetic routes. One common method involves the reaction of 1-butene with halogens and butyraldehyde in the presence of phosphorus tribromide. The resulting dihalogenated butane undergoes dehydrohalogenation in a caustic potassium-alcohol solution to yield the desired alkyne .
Industrial Production Methods
Industrial production of 1-Butyne, 4-(2-propenyloxy)- typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, are essential to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyne, 4-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Hydrogenation of the triple bond results in the formation of alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel are used for hydrogenation reactions.
Substitution: Reagents like sodium amide (NaNH2) in liquid ammonia are often employed for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted alkynes or other functionalized compounds.
Applications De Recherche Scientifique
1-Butyne, 4-(2-propenyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Butyne, 4-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes, enzyme activities, and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butyne: A simple alkyne with a terminal triple bond.
2-Butyne: An alkyne with a triple bond located in the middle of the molecule.
1-Butyne, 1-ethoxy-: An alkyne with an ethoxy group attached to the terminal carbon.
Uniqueness
1-Butyne, 4-(2-propenyloxy)- is unique due to the presence of both an alkyne and an allyl ether group in its structure.
Propriétés
Numéro CAS |
75405-45-7 |
|---|---|
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
4-prop-2-enoxybut-1-yne |
InChI |
InChI=1S/C7H10O/c1-3-5-7-8-6-4-2/h1,4H,2,5-7H2 |
Clé InChI |
FITHKHKKDWTBOK-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


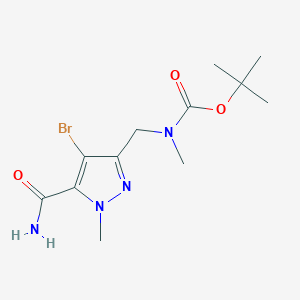
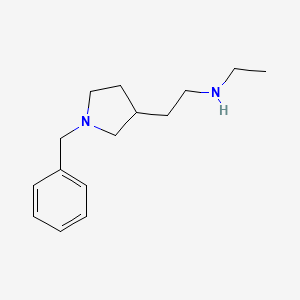
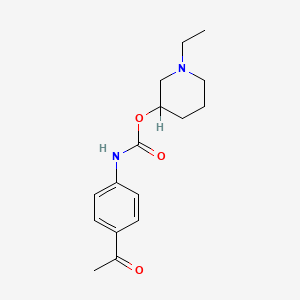
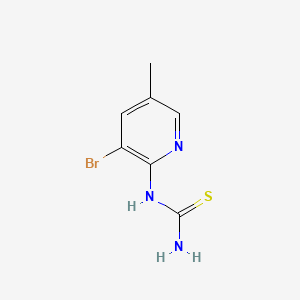
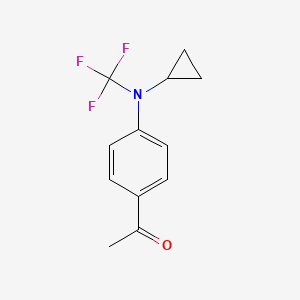
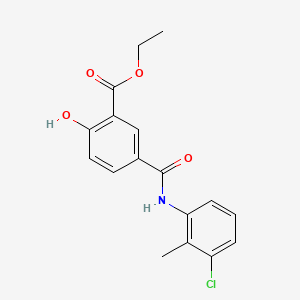
![2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]-](/img/structure/B13966521.png)
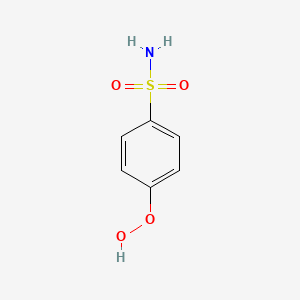
![Fumaric acid bis[1-(trifluoromethyl)-2,2,2-trifluoroethyl] ester](/img/structure/B13966533.png)
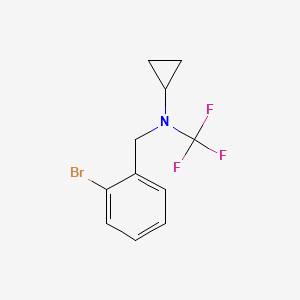

![2,6,8-trimethyl-N-[4-(morpholin-4-yl)phenyl]quinolin-4-amine](/img/structure/B13966557.png)
